N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

KAT6A inhibitor epigenetics medicinal chemistry SAR

N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 518304-36-4) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran class, a chemical series recently disclosed as a novel structural framework for inhibiting the lysine acetyltransferases KAT6A and KAT6B, epigenetic targets amplified in multiple cancer types. The compound features a characteristic tetrahydrodibenzo[b,d]furan core linked via a sulfonamide bridge to an N-acetyl-4-methoxybenzenesulfonamide moiety, resulting in a molecular formula of C21H21NO5S (MW 399.46).

Molecular Formula C21H21NO5S
Molecular Weight 399.46
CAS No. 518304-36-4
Cat. No. B2355314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
CAS518304-36-4
Molecular FormulaC21H21NO5S
Molecular Weight399.46
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H21NO5S/c1-14(23)22(28(24,25)17-10-8-16(26-2)9-11-17)15-7-12-21-19(13-15)18-5-3-4-6-20(18)27-21/h7-13H,3-6H2,1-2H3
InChIKeyOQVBJOHVUVTGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 518304-36-4): A Structurally Distinct Tetrahydrodibenzofuran Sulfonamide Research Compound for Targeted Epigenetic Probe Development


N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 518304-36-4) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran class, a chemical series recently disclosed as a novel structural framework for inhibiting the lysine acetyltransferases KAT6A and KAT6B, epigenetic targets amplified in multiple cancer types [1]. The compound features a characteristic tetrahydrodibenzo[b,d]furan core linked via a sulfonamide bridge to an N-acetyl-4-methoxybenzenesulfonamide moiety, resulting in a molecular formula of C21H21NO5S (MW 399.46) . This specific substitution pattern distinguishes it from the optimized clinical development candidate BAY-184 (compound 29, CAS 2520347-03-7), which employs a dimethylamino-benzofuran-carboxamide core, and represents an earlier or alternative structural iteration within the same medicinal chemistry program that produced the first in vivo-active KAT6A/B inhibitor tool compound [1].

Why N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Cannot Be Replaced by Generic Tetrahydrodibenzofuran Sulfonamide Analogs in KAT6A/B Inhibitor Research


Despite the shared tetrahydrodibenzofuran scaffold, the acylsulfonamide-benzofuran chemotype exhibits extreme sensitivity to peripheral substituent modifications that critically govern KAT6A inhibitory potency, AcCoA-competitive binding mode, and cellular target engagement. Published structure-activity relationship (SAR) data from the BAY-184 discovery program demonstrate that seemingly conservative changes—such as methoxy group removal from the benzofuran core, N-methylation of the sulfonamide, or replacement of the dimethylamino moiety—can cause a complete loss of in vitro KAT6A activity (IC50 > 20 μM) [1]. The compound CAS 518304-36-4, bearing an N-acetyl-4-methoxybenzenesulfonamide R-group, occupies a distinct chemical space. Its structural divergence from the optimized lead BAY-184 means that potency, selectivity profiles across the acetyltransferase family, and pharmacokinetic behavior cannot be inferred from data generated with other series members. A user requiring this exact substitution pattern for SAR exploration, negative control experiments, or selectivity panel assembly must therefore procure the specific CAS compound rather than assuming interchangeability with any commercially available analog [1].

Quantitative Differentiation Evidence for N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Against Closest Structural Analogs


Structural Scarcity: CAS 518304-36-4 as a Unique Patent-Exemplified Acylsulfonamide-Benzofuran KAT6A/B Inhibitor Intermediate

The compound CAS 518304-36-4 embodies a specific N-acetyl-4-methoxybenzenesulfonamide substitution pattern on the tetrahydrodibenzo[b,d]furan scaffold that is distinct from the 6-dimethylamino-benzofuran-2-carboxamide-based acylsulfonamide series culminating in BAY-184 [1]. While BAY-184 (CAS 2520347-03-7) achieved KAT6A IC50 = 71 nM and KAT6B IC50 = 83 nM as a result of extensive multiparametric optimization including dimethylamino-mediated subpocket occupancy and crystallographically confirmed Ser690 H-bond interactions, the N-acetyl-4-methoxybenzenesulfonamide variant represents an earlier or alternative structural branch within the same patent family (US20250136553A1) covering acylsulfonamide KAT6A inhibitors [2][3]. This structural uniqueness makes CAS 518304-36-4 irreplaceable for any research program requiring this specific substitution pattern for comparative SAR, selectivity profiling, or intellectual property landscape analysis.

KAT6A inhibitor epigenetics medicinal chemistry SAR

Off-Target Biochemical Activity Profile: Multi-Target Binding Data Distinguishing CAS 518304-36-4 from KAT6A/B-Selective Analog BAY-184

In contrast to the highly optimized KAT6A/B selectivity of BAY-184, CAS 518304-36-4 exhibits measurable biochemical activity against several off-target enzymes. BindingDB records show a Ki of 501 nM against Escherichia coli dihydrofolate reductase (DHFR) and an IC50 of 30,000 nM against human recombinant AKR1C4 (aldo-keto reductase family 1 member C4) [1][2]. This broader biochemical interaction profile—with sub-micromolar DHFR inhibition but only marginal activity against human AKR1C4—represents a fundamentally different polypharmacology fingerprint compared to the highly selective KAT6A/B tool compound BAY-184. For researchers designing selectivity panels or evaluating scaffold-specific off-target liabilities, this distinct activity signature provides a unique comparative reference point that cannot be obtained using BAY-184 alone.

dihydrofolate reductase AKR1C4 selectivity profiling

Potential Utility as a Negative Control Probe in KAT6A/B Cellular and In Vivo Studies

The published SAR from the BAY-184 discovery program demonstrates that N-methylation of the acylsulfonamide nitrogen, or replacement of the dimethylamino moiety with bulkier groups, abolishes KAT6A inhibitory activity (IC50 > 20 μM) due to disruption of the critical H-bond interaction with Ser690 and introduction of steric clash within the AcCoA binding pocket [1]. CAS 518304-36-4 features an N-acetyl group on the sulfonamide nitrogen, structurally analogous to the N-methyl modification that rendered compounds inactive in the BAY-184 series. This structural parallel suggests that CAS 518304-36-4 may similarly exhibit substantially reduced or absent KAT6A/B inhibitory activity relative to BAY-184, potentially qualifying it as a structurally matched negative control compound for cellular and in vivo experiments where target engagement specificity must be demonstrated.

negative control KAT6A/B inhibitor cellular assay validation

Optimal Research and Procurement Scenarios for N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 518304-36-4)


KAT6A/B Inhibitor Lead Optimization: SAR Exploration of Acylsulfonamide N-Substitution Tolerability

Medicinal chemistry teams optimizing KAT6A/B inhibitors can procure CAS 518304-36-4 as a key SAR probe to experimentally determine the biological consequences of N-acetyl substitution on the acylsulfonamide nitrogen. Published cocrystal structures (PDB 9FKR) confirm that the sulfonamide NH of BAY-184 forms a critical hydrogen bond with Ser690, and N-methylation of this position results in complete loss of KAT6A activity (IC50 > 20 μM) [1]. Testing CAS 518304-36-4 in KAT6A/B biochemical and cellular assays would generate essential data on whether N-acetyl modification is similarly deleterious, informing the design of metabolically stable analogs with retained target potency. This compound provides a direct experimental comparator to BAY-184 (KAT6A IC50 = 71 nM) for establishing the structure-activity landscape around the acylsulfonamide linker [1].

Selectivity Panel Assembly: Profiling Off-Target Kinase and Reductase Enzyme Interactions of the Acylsulfonamide-Benzofuran Scaffold

Researchers building selectivity panels for KAT6A/B inhibitor candidates should include CAS 518304-36-4 as a reference compound to benchmark scaffold-driven off-target activity. Documented BindingDB data show this compound inhibits E. coli DHFR with a Ki of 501 nM and human AKR1C4 with an IC50 of 30,000 nM, while showing minimal activity against human β-hexosaminidase (Ki > 10,000 nM) [2][3]. This multi-target activity fingerprint is distinct from that of the highly optimized lead BAY-184, making CAS 518304-36-4 particularly valuable as an early-series comparator for assessing how lead optimization has improved target selectivity and reduced off-target pharmacology across the aldo-keto reductase and folate pathway enzyme families.

Epigenetic Probe Validation: Structurally Matched Negative Control for KAT6A/B Target Engagement Studies

To meet rigorous standards for chemical probe validation in epigenetic research, experiments demonstrating KAT6A/B target engagement in cells or in vivo require a structurally matched inactive control compound [1]. Based on class-level SAR showing that N-substitution of the acylsulfonamide nitrogen abolishes KAT6A inhibition, CAS 518304-36-4 may be evaluated as a candidate negative control for BAY-184 or related KAT6A/B inhibitors. If experimental testing confirms lack of KAT6A/B inhibitory activity at concentrations matching the active probe's exposure levels, this compound would enable researchers to attribute observed cellular phenotypes (e.g., ERα transcriptional repression, anti-proliferative effects in breast cancer lines) specifically to KAT6A/B inhibition rather than off-target effects.

Quote Request

Request a Quote for N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.